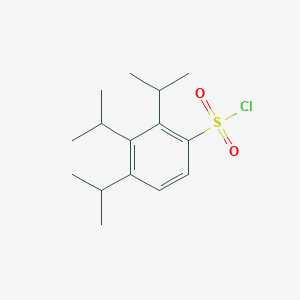

Triisopropylbenzenesulfonyl chloride

Description

BenchChem offers high-quality Triisopropylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisopropylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53176-11-7 |

|---|---|

Molecular Formula |

C15H23ClO2S |

Molecular Weight |

302.9 g/mol |

IUPAC Name |

2,3,4-tri(propan-2-yl)benzenesulfonyl chloride |

InChI |

InChI=1S/C15H23ClO2S/c1-9(2)12-7-8-13(19(16,17)18)15(11(5)6)14(12)10(3)4/h7-11H,1-6H3 |

InChI Key |

HRBGUGQWTMBDTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=C(C=C1)S(=O)(=O)Cl)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): A Cornerstone Reagent in Modern Organic Synthesis

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of organic synthesis, precision and selectivity are paramount. The ability to direct a reaction to a specific functional group while minimizing side reactions is the hallmark of an efficient synthetic strategy. 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, stands as a premier example of a reagent designed for such precision.[1][2] Characterized by a sulfonyl chloride functional group on a benzene ring flanked by three bulky isopropyl groups, its structure is not an accident of nature but a deliberate design for controlled reactivity.[3] These sterically demanding isopropyl groups provide a significant shield around the reactive sulfur center. This steric hindrance is the key to its efficacy, enhancing selectivity, mitigating undesired side reactions, and making TPSCl an indispensable tool in the synthesis of complex molecules, from oligonucleotides to specialized pharmaceuticals.[3][4]

This guide provides an in-depth exploration of the core applications of TPSCl, moving beyond simple reaction schemes to elucidate the mechanistic rationale and provide field-proven protocols for researchers, scientists, and drug development professionals.

Core Application I: The Gold Standard in Oligonucleotide Synthesis

The synthesis of DNA and RNA oligonucleotides is fundamental to molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[4] The precise formation of the phosphodiester linkage between nucleotide units is the critical step in this process. TPSCl rose to prominence as a highly effective condensing and activating agent for this very purpose, a role originally pioneered in the Khorana laboratory.[5][6]

Mechanistic Insight: Activating the Phosphate

TPSCl's primary function is to activate the phosphodiester component, converting it into a highly reactive phosphotriester intermediate. This activation facilitates nucleophilic attack by the 5'-hydroxyl group of the incoming nucleotide. The bulky triisopropylphenylsulfonyl group acts as an excellent leaving group, driving the reaction forward to form the desired internucleotide bond.[4][7] The steric bulk of the isopropyl groups is crucial here; it prevents side reactions at other potentially nucleophilic sites on the sensitive nucleotide bases, ensuring high fidelity in the sequence assembly.[4]

Caption: Workflow for TPSCl-mediated oligonucleotide coupling.

Field-Proven Protocol: Stepwise Phosphotriester Synthesis

This protocol is adapted from established methodologies for the stepwise synthesis of oligoribonucleotides.[7] The core principle is the sequential coupling of protected nucleoside units.

Materials:

-

Protected 5'-O-(p-methoxytrityl)-2'-O-tetrahydropyranyl-N-acylnucleoside (Starting Unit, 1 equiv.)

-

Protected 3'-Phosphate-2'-O-tetrahydropyranyl-N-acylnucleoside (Incoming Unit, 1.5 equiv.)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, 3 equiv.)

-

Anhydrous Pyridine (as solvent)

-

Silica Gel for column chromatography

Procedure:

-

System Preparation: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous pyridine is essential as TPSCl is moisture-sensitive.[8]

-

Activation of Incoming Unit: Dissolve the incoming phosphodiester nucleoside unit (1.5 equiv.) in anhydrous pyridine. Add TPSCl (3 equiv.) to the solution. Stir at room temperature for 30-60 minutes. This forms the reactive intermediate. The causality here is the conversion of the phosphate into a mixed sulfonic-phosphoric anhydride, a highly electrophilic species.

-

Coupling Reaction: To the activated mixture, add a solution of the starting nucleoside unit (1 equiv., with a free 3'-hydroxyl group) in anhydrous pyridine.

-

Reaction Monitoring: Seal the reaction mixture and allow it to stand at room temperature in the dark for 24-48 hours. The progress of the coupling can be monitored by thin-layer chromatography (TLC). A second portion of TPSCl (0.5-1 equiv.) may be added after 24 hours to drive the reaction to completion.[7]

-

Work-up: Upon completion, the reaction is quenched by the addition of cold aqueous bicarbonate solution. The mixture is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to isolate the pure, protected dinucleotide.

This self-validating system relies on TLC monitoring to confirm the consumption of starting materials and the formation of the higher molecular weight product before proceeding to the work-up and purification stages.

Core Application II: Synthesis of Sulfonamides and Sulfonate Esters

TPSCl is a powerful sulfonylating agent, used to introduce the bulky triisopropylbenzenesulfonyl (trisyl) group onto nucleophiles such as amines and alcohols.[2] The resulting sulfonamides and sulfonate esters are critical intermediates in pharmaceutical development and agrochemical synthesis.[2][9]

Mechanistic Insight: Nucleophilic Substitution

The reaction proceeds via a classical nucleophilic substitution mechanism. The lone pair of the amine or alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is displaced, and after deprotonation (typically by a mild base like triethylamine or pyridine), the stable sulfonamide or sulfonate ester is formed.[1][3] The bulky nature of TPSCl often leads to cleaner reactions and higher yields compared to less hindered sulfonyl chlorides like mesitylenesulfonyl chloride.[3]

Caption: General mechanism for TPSCl-mediated sulfonylation.

Quantitative Data: Representative Yields

The efficiency of TPSCl as a sulfonylating agent is consistently high, as demonstrated by typical reaction yields.

| Reaction Type | Nucleophile | Product | Typical Yield (%) |

| Sulfonamide Formation | Amine (R-NH₂) | R-NH-SO₂-Trisyl | ~85%[3] |

| Sulfonate Ester Formation | Alcohol (R-OH) | R-O-SO₂-Trisyl | ~90%[3] |

Field-Proven Protocol: O-Sulfonylation of a Guanosine Derivative

This protocol demonstrates the use of TPSCl for the protection of a hydroxyl group in a nucleoside, a common strategy in drug development.[3][10]

Materials:

-

3',5'-O-di-tert-butylsilanediylguanosine (1 equiv.)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, 2.2 equiv.)

-

4-Dimethylaminopyridine (DMAP, 0.1 equiv.)

-

Triethylamine (Et₃N, 4 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: To a suspension of the guanosine derivative (1 equiv.) in dry CH₂Cl₂ under an argon atmosphere, add DMAP (0.1 equiv.), Et₃N (4 equiv.), and finally TPSCl (2.2 equiv.).[10] The use of an inert atmosphere is critical to prevent hydrolysis of TPSCl.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours. The causality for using DMAP is its role as a nucleophilic catalyst, which forms a highly reactive intermediate with TPSCl, accelerating the sulfonylation of the sterically hindered hydroxyl group.

-

Monitoring: Check for the completion of the reaction by TLC analysis.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

-

Extraction: Wash the ethyl acetate solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine. This removes acidic byproducts and excess reagents. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering off the drying agent, evaporate the solvent in vacuo. Purify the residue by column chromatography (eluent: 50-60% CHCl₃ in hexane) to yield the O⁶-protected guanosine as a colorless foam.[10]

Core Application III: Amide and Ester Synthesis via Carboxylic Acid Activation

Beyond its traditional roles, TPSCl serves as an excellent condensing reagent for the formation of amide and ester bonds, particularly when dealing with sterically hindered substrates.[11] This method provides a powerful alternative to standard coupling reagents like DCC or EDC, especially where racemization is a concern or when reactants are challenging.

Mechanistic Insight: Mixed Anhydride Formation

TPSCl reacts with a carboxylic acid in the presence of a base to form a reactive mixed sulfonic-carboxylic anhydride. This intermediate is highly susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the corresponding amide or ester with high efficiency. The bulky trisyl group is again an excellent leaving group, driving the reaction to completion.

Caption: TPSCl-mediated synthesis of amides and esters.

Field-Proven Protocol: Synthesis of a Sterically Hindered Steroidal Amide

This protocol demonstrates the power of TPSCl in overcoming steric hindrance, achieving high yields where other methods might fail.[11]

Materials:

-

Steroidal 17β-carboxylic acid (1 equiv.)

-

Sterically hindered amine (e.g., tert-butylamine, 1.2 equiv.)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, 1.5 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Pyridine as solvent

Procedure:

-

Activation: In a flame-dried flask under an inert atmosphere, dissolve the steroidal carboxylic acid (1 equiv.) and TPSCl (1.5 equiv.) in the anhydrous solvent. Stir the solution at 0°C.

-

Amine Addition: Slowly add the sterically hindered amine (1.2 equiv.) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The choice of a non-nucleophilic solvent like CH₂Cl₂ is key to preventing it from competing with the amine nucleophile.

-

Monitoring: Monitor the reaction progress via TLC. The formation of the amide will be evident by a new spot with a different Rf value from the starting materials.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer with dilute acid (to remove excess amine), bicarbonate solution (to remove unreacted acid), and brine. Dry the solution, concentrate it in vacuo, and purify the crude product by chromatography to yield the sterically congested amide in high yield (often 88-100%).[11]

Additional Applications and Physicochemical Profile

TPSCl's utility extends further into several specialized areas:

-

Glycerophospholipid Synthesis: It acts as a condensing agent to form the crucial phosphate linkages in phospholipids, which are vital for creating lipid-based drug delivery systems.[3][12][13]

-

Analytical Derivatization: In analytical chemistry, TPSCl is used to derivatize amines and alcohols.[1][2] The resulting sulfonated products have altered chromatographic properties, enhancing their detection and quantification by techniques like HPLC/MS.[1][12]

-

Precursor for Other Reagents: TPSCl is the starting material for other important synthetic reagents, such as 2,4,6-triisopropylbenzenesulfonylazide, used for diazo transfer reactions.[5]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 6553-96-4 | [1][2] |

| Molecular Formula | C₁₅H₂₃ClO₂S | [3][9] |

| Molecular Weight | 302.86 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2][9] |

| Melting Point | 92-97 °C | [2][3][12] |

| Solubility | Soluble in chloroform, ethanol, CH₂Cl₂; Insoluble in water | [3][9][13] |

Safety and Handling: A Mandate for Caution

As a highly reactive sulfonyl chloride, TPSCl requires careful handling.

-

Hazards: TPSCl is corrosive and causes severe skin burns and eye damage.[8][14][15] It is also moisture-sensitive and reacts with water, potentially liberating toxic gas (HCl).[8][14]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a face shield, and chemical-resistant gloves.[8][14][15] Work should be conducted in a well-ventilated fume hood.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents.[8][14] The use of a desiccator or inert atmosphere storage is recommended.

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is far more than a simple sulfonating agent. Its strategically designed steric bulk makes it a highly selective and efficient reagent for some of the most critical transformations in modern organic synthesis. From building the backbone of life in oligonucleotide synthesis to forging robust amide bonds in complex pharmaceutical intermediates, TPSCl provides a reliable and high-yielding pathway. For the drug development professional and the research scientist, mastering the application of TPSCl is a step toward greater control and efficiency in the art of molecule building.

References

-

2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 - Benchchem.

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. (2025-02-26).

-

TPSCL: Enhancing Nucleotide Synthesis Precision and Yield.

-

Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). (2025-02-28).

-

A Convenient Method of Steroidal 17β-Amide Synthesis from 17β-Carboxylic Acid and a Hindered Amine with 2,4,6-Triisopropylbenzenesulfonyl Chloride as a Condensing Reagent - Thieme Connect.

-

2,4,6-Triisopropylbenzenesulfonyl chloride - Chem-Impex.

-

2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd.

-

2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) - ChemicalBook.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2,4,6-Triisopropylbenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

-

Oligoribonucleotide Synthesis III. Synthesis of Trinucleotides Using a Stepwise Phosphotriester Method - Canadian Science Publishing.

-

MSDS of 2,4,6-Triisopropylbenzenesulfonyl chloride. (2020-01-14).

-

2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE - s d fine-chem limited. (2018-07-14).

-

2,4,6-Triisopropylbenzenesulfonyl chloride - Safety Data Sheet - ChemicalBook.

-

2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 - Sigma-Aldrich.

-

Exploring the unique properties and diversified applications of TPS-Cl. (2024-07-26).

-

2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 - TCI Chemicals.

-

Studies on Polynucleotides. LII.1 The Use of 2,4,6-Triisopropylbenzenesulfonyl Chloride for the Synthesis of Internucleotide Bonds2 | Journal of the American Chemical Society.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. fishersci.dk [fishersci.dk]

- 9. nbinno.com [nbinno.com]

- 10. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. 2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. 2,4,6-Triisopropylbenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. capotchem.cn [capotchem.cn]

2,4,6-Triisopropylbenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), a sterically hindered sulfonylating agent of significant utility in modern organic synthesis. We will explore its fundamental physicochemical properties, delve into its synthesis and reactivity, present detailed experimental protocols, and discuss critical safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this versatile reagent.

Introduction: The Strategic Advantage of Steric Hindrance

In the intricate field of organic synthesis, achieving high selectivity is a paramount objective. The strategic use of sterically demanding reagents is a powerful tactic to control the outcome of chemical reactions. 2,4,6-Triisopropylbenzenesulfonyl chloride, commonly referred to as TPSCl or Trisyl chloride, stands out as a prime example of a reagent whose utility is defined by its significant steric bulk.[1][2] The three isopropyl groups positioned at the 2, 4, and 6 positions of the benzene ring create a sterically crowded environment around the sulfonyl chloride functional group.[1] This structural feature is not a limitation but rather a key attribute that imparts high selectivity in its reactions, making it an invaluable tool for synthetic chemists.[1]

Unlike less hindered sulfonylating agents, TPSCl's reactivity is tempered, allowing for the selective modification of less sterically encumbered functional groups. This controlled reactivity is particularly advantageous in the synthesis of complex molecules where multiple reactive sites are present.[1] Its applications are extensive, ranging from its role as a coupling and condensing agent in the synthesis of oligonucleotides and phospholipids to its use in the preparation of sulfonamides and sulfonate esters, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application. The defining characteristic of TPSCl is the pronounced steric shielding of the electrophilic sulfur atom.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,6-triisopropylbenzenesulfonyl chloride | Multiple |

| Synonyms | Trisyl chloride, TPSCl | [2] |

| CAS Number | 6553-96-4 | [1][2] |

| Molecular Formula | C₁₅H₂₃ClO₂S | [1][2][4] |

| Molecular Weight | 302.86 g/mol | [4][5] |

| Appearance | White to light beige/off-white crystalline solid/powder | [2][4] |

| Melting Point | 92-97 °C | [1][2][3] |

| Boiling Point | 349.3 °C at 760 mmHg | [4] |

| Solubility | Soluble in chloroform and ethanol; decomposes in water.[1][3][4] | [1][3][4] |

| Stability | Moisture sensitive.[6] | [6] |

graph G { layout="neato"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Sulfonyl Chloride Group S [pos="0,3!", label="S", fillcolor="#FBBC05"]; O1 [pos="-1,3.5!", label="O", fillcolor="#EA4335"]; O2 [pos="1,3.5!", label="O", fillcolor="#EA4335"]; Cl [pos="0,4.5!", label="Cl", fillcolor="#34A853"]; C1 -- S; S -- O1; S -- O2; S -- Cl;

// Isopropyl Groups C7 [pos="-2.6,1.25!", label="C"]; C8 [pos="-3.5,0.5!", label="CH₃"]; C9 [pos="-3.5,2!", label="CH₃"]; C2 -- C7; C7 -- C8; C7 -- C9;

C10 [pos="0,-3!", label="C"]; C11 [pos="-0.8,-3.8!", label="CH₃"]; C12 [pos="0.8,-3.8!", label="CH₃"]; C4 -- C10; C10 -- C11; C10 -- C12;

C13 [pos="2.6,1.25!", label="C"]; C14 [pos="3.5,0.5!", label="CH₃"]; C15 [pos="3.5,2!", label="CH₃"]; C6 -- C13; C13 -- C14; C13 -- C15; }

Caption: Structure of 2,4,6-triisopropylbenzenesulfonyl chloride.

Synthesis and Purification

The industrial preparation of 2,4,6-triisopropylbenzenesulfonyl chloride is typically achieved through the reaction of 1,3,5-triisopropylbenzene with chlorosulfonic acid.[1][3][7] This process involves two main steps: the sulfonation of the triisopropylbenzene followed by chlorination of the resulting sulfonic acid.[1][7]

Caption: General synthetic scheme for TPSCl.

Detailed Experimental Protocol for Synthesis:

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 1,3,5-triisopropylbenzene and chloroform is placed in a flask and cooled to 0°C with magnetic stirring.[5]

-

Addition of Chlorosulfonic Acid: Under anhydrous conditions, chlorosulfonic acid is added to the cooled mixture over a period of 15 minutes.[5]

-

Reaction Progression: The reaction is then brought to room temperature and stirred for an additional 45 minutes.[5]

-

Work-up: The reaction mixture is carefully poured into crushed ice, and the product is extracted with chloroform.[5]

-

Purification: The organic layer is dried over sodium sulfate and concentrated. The resulting white residue is dissolved in hot pentane, filtered, and the filtrate is concentrated to yield the final product.[5]

Self-Validation and Causality: The use of low temperatures during the addition of chlorosulfonic acid is crucial to control the exothermic nature of the reaction and minimize the formation of by-products.[7] The anhydrous conditions are necessary to prevent the hydrolysis of the sulfonyl chloride. The work-up with ice water serves to quench the reaction and precipitate the water-insoluble product. Recrystallization from pentane is an effective method for purification.

Reactivity and Key Applications

The chemical behavior of TPSCl is governed by the electrophilic sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles, leading to the formation of sulfonate esters and sulfonamides.[1] The steric hindrance from the isopropyl groups enhances its selectivity, a property that is exploited in various synthetic applications.[1]

Primary Applications:

-

Oligonucleotide Synthesis: TPSCl is widely used as a coupling and condensing agent in the synthesis of oligonucleotides, facilitating the formation of the crucial C3'-C5' interribonucleotide linkage.[1][3][8][9]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a versatile sulfonylating agent in the preparation of sulfonamides and other sulfonyl-containing compounds that are vital in the pharmaceutical and agrochemical industries.[2][3]

-

Phospholipid Synthesis: TPSCl acts as a condensing agent in the synthesis of glycerophospholipids, which are essential components of cell membranes.[1]

-

Polymer Chemistry: It functions as a coupling agent in the production of specialty polymers.[2]

-

Bioconjugation: This reagent is utilized in bioconjugation reactions to attach biomolecules to various surfaces or other molecules.[2]

Caption: Major applications of 2,4,6-triisopropylbenzenesulfonyl chloride.

Exemplary Experimental Protocol: Protection of the O⁶-position of Guanosine

-

Reaction Setup: Under an argon atmosphere, 3',5'-O-di-tert-butylsilanediylguanosine is suspended in dry dichloromethane.

-

Addition of Reagents: DMAP, triethylamine, and 2,4,6-triisopropylbenzenesulfonyl chloride are added to the suspension.

-

Reaction: The mixture is stirred at room temperature for 3 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The solution is then washed with saturated sodium bicarbonate solution and brine, and dried over sodium sulfate.

-

Purification: After filtration and evaporation of the solvent, the residue is purified by column chromatography to yield the O⁶-protected guanosine.

Rationale for Experimental Choices: The inert argon atmosphere is essential to prevent side reactions with atmospheric moisture. DMAP and triethylamine act as catalysts and acid scavengers, respectively, driving the reaction to completion. The aqueous work-up removes unreacted reagents and by-products, and column chromatography provides a high degree of purification.

Safety and Handling

2,4,6-Triisopropylbenzenesulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also a moisture-sensitive compound.[6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[10]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust, vapors, or mist.[10][12]

-

Handling: Avoid all personal contact, including inhalation. Prevent spillage from entering drains or water courses.

-

Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers, away from incompatible materials.[12]

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water and consult a physician.[10]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[10]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.[10][12]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[10][12]

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is a highly valuable and versatile reagent in organic synthesis, with its utility primarily stemming from the high degree of selectivity conferred by its sterically hindered structure. Its widespread application in the synthesis of oligonucleotides, pharmaceuticals, and other complex organic molecules underscores its importance in both academic research and industrial drug development. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, February 28). Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). Retrieved from [Link]

-

FAQ. (n.d.). How can 2,4,6-Triisopropylbenzenesulfonyl chloride be prepared more efficiently? Retrieved from [Link]

-

S D Fine-Chem Limited. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6553-96-4,2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride | Request PDF. Retrieved from [Link]

Sources

- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. Page loading... [guidechem.com]

- 6. Cas 6553-96-4,2,4,6-Triisopropylbenzenesulfonyl chloride | lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 10. capotchem.cn [capotchem.cn]

- 11. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Triisopropylbenzenesulfonyl Chloride: A Comprehensive Guide to Safe Handling and Application in Research

This guide provides an in-depth analysis of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), a critical reagent in modern organic synthesis, particularly within drug discovery and development. Its utility as a coupling agent in the formation of sulfonamides, sulfonate esters, and as a dehydrating agent is well-established. However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of robust safety protocols. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven best practices to ensure both experimental success and laboratory safety. We will delve into the causality behind handling procedures, creating a framework for a self-validating approach to safety.

Hazard Identification and Risk Assessment

2,4,6-Triisopropylbenzenesulfonyl chloride is a corrosive, water-reactive solid. The primary hazards are associated with its reactivity, leading to the release of hydrogen chloride (HCl) gas upon contact with moisture, and its corrosive nature, which can cause severe skin burns and eye damage.

1.1. Physicochemical Properties and Associated Hazards

| Property | Value | Associated Hazard |

| Molecular Formula | C15H23ClO2S | |

| Molecular Weight | 302.86 g/mol | |

| Appearance | White to off-white crystalline solid | Airborne dust can be an inhalation hazard. |

| Melting Point | 93-97 °C[1] | |

| Boiling Point | Decomposes | Decomposition can release toxic fumes. |

| Reactivity | Reacts with water, alcohols, and amines.[2] | Exothermic reaction can lead to pressure buildup and release of corrosive HCl gas. |

1.2. Health Hazard Information

-

Acute Effects:

-

Inhalation: May cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potential chemical pneumonitis.[3][4] The liberated HCl gas is a primary contributor to this hazard.

-

Skin Contact: Causes severe skin burns and blistering.[3][4][5] Prolonged contact can lead to deep, painful wounds.

-

Eye Contact: Risk of serious eye damage, including corneal burns and potential blindness.[3][4][5] Immediate and thorough irrigation is critical.

-

Ingestion: May cause severe burns to the mouth, throat, and stomach.[4][5]

-

-

Chronic Effects:

-

Limited data is available on the long-term effects of exposure. However, repeated exposure to corrosive substances can lead to chronic respiratory issues and dermatitis.

-

Personal Protective Equipment (PPE): A Proactive Defense

A multi-layered PPE strategy is essential when handling TPSCl. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation step.

2.1. Recommended PPE Ensemble

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2][6] Given the corrosive nature of TPSCl and its reaction products, consider double-gloving, especially when handling larger quantities.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4][6] A full-face shield is strongly recommended to protect against splashes and the potential for unexpected vigorous reactions.[6]

-

Body Protection: A flame-resistant laboratory coat is required. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[6]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood.[4] If there is a risk of exceeding the occupational exposure limit for HCl, a properly fitted respirator with an acid gas cartridge is necessary.[2][7]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

-

Chemical Fume Hood: All handling of TPSCl, including weighing, dispensing, and reaction setup, must be performed in a properly functioning and certified chemical fume hood. This is critical to contain any dust and to vent the HCl gas produced upon reaction with atmospheric moisture.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[2][3][4]

-

Isolation: For larger scale reactions, consider using a glove box or other isolated environment to minimize exposure risks.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents.

4.1. Storage

-

Inert Atmosphere: TPSCl should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the release of HCl gas.

-

Moisture Control: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[2][4] The storage container must be tightly sealed.[2][4]

-

Corrosive Storage: Store in a designated corrosives cabinet.[4][8][9]

-

Segregation: Keep away from bases, alcohols, and amines to prevent violent reactions.[2]

4.2. Handling

-

Weighing and Dispensing:

-

Don the appropriate PPE as described in Section 2.

-

Perform all operations within a chemical fume hood.[4]

-

To minimize dust, handle the solid carefully. Avoid crushing or grinding the material.[4]

-

Use a non-metallic spatula and a clean, dry weighing vessel.

-

Once the desired amount is weighed, securely cap the stock bottle immediately.[4]

-

Clean any residual dust from the weighing area using a dry method (e.g., a brush and dustpan) followed by a damp wipe-down. Dispose of the cleaning materials as hazardous waste.

-

-

Reaction Setup:

-

Ensure all glassware is thoroughly dried before use.

-

Reactions should be set up in a chemical fume hood.

-

When adding TPSCl to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent or other reagents are nucleophilic (e.g., alcohols, amines).

-

Be aware of the potential for an exothermic reaction and have a cooling bath readily available.

-

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

5.1. First Aid Measures

-

Inhalation: Move the individual to fresh air immediately.[4][5][10] If breathing is difficult, administer oxygen.[4][5][10] If breathing has stopped, provide artificial respiration.[4][5][10] Seek immediate medical attention.[4][5][9][10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][8][9][10] Seek immediate medical attention.[5][9][10]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5][8][10] Remove contact lenses if present and easy to do.[3][5][8] Continue rinsing.[3][5][8] Seek immediate medical attention.[3][5][8][9][10]

-

Ingestion: Do NOT induce vomiting.[5][8][9][10] Rinse the mouth with water.[3][5][8][10] If the person is conscious, give them 2-4 cupfuls of milk or water to drink.[4] Seek immediate medical attention.[4][5][8][9][10]

5.2. Spill Response

-

Small Spills:

-

Evacuate the immediate area.[3]

-

Ensure proper PPE is worn.[3]

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2] Do not use combustible materials.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

-

Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Isolate the area to prevent the spread of the material.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.

-

Chemical Reactivity and Safe Use in Synthesis

Understanding the reactivity of TPSCl is key to its safe and effective use.

-

Reaction with Nucleophiles: TPSCl reacts readily with nucleophiles such as amines, alcohols, and thiols. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Dehydration Reactions: TPSCl is an effective dehydrating agent, often used in combination with a base like pyridine for the formation of esters and amides from carboxylic acids. These reactions can be exothermic and should be performed with caution.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, metals, and moisture.[2]

Waste Disposal

All waste containing TPSCl or its reaction byproducts must be treated as hazardous waste.

-

Solid Waste: Collect in a designated, sealed, and labeled container.

-

Liquid Waste: Quench reaction mixtures carefully with a suitable protocol before disposal. A common method is to slowly add the reaction mixture to a stirred solution of sodium bicarbonate or another suitable base to neutralize the acidic components.

-

Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5]

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is a powerful tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. A thorough understanding of its reactivity, coupled with a disciplined approach to safety—encompassing robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency procedures—is essential for its safe and successful application in the laboratory. This guide provides a framework for developing a comprehensive safety culture when working with this and other reactive sulfonyl chlorides.

Visualizations

Caption: Workflow for the safe handling of triisopropylbenzenesulfonyl chloride.

Caption: Emergency response protocol for exposure to triisopropylbenzenesulfonyl chloride.

References

-

Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

-

Fisher Scientific. (2023, September 21). SAFETY DATA SHEET 2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from [Link]

-

Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

-

S D FINE-CHEM LIMITED. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 8. 2,4,6-Triisopropylbenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.se [fishersci.se]

Introduction: The Strategic Importance of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

An In-depth Technical Guide to the Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPSCl, is a cornerstone reagent in modern organic synthesis, prized for its unique combination of reactivity and steric selectivity.[1][2] With the CAS Number 6553-96-4 and molecular formula C₁₅H₂₃ClO₂S, this white crystalline solid is not merely another sulfonylating agent; it is a precision tool for chemists.[3] The three bulky isopropyl groups positioned symmetrically on the benzene ring are the key to its utility. This significant steric hindrance modulates the reactivity of the sulfonyl chloride group, enabling highly selective transformations and minimizing undesirable side reactions that can plague less hindered reagents like mesitylenesulfonyl chloride.[1]

This strategic steric shielding makes TPSCl an indispensable condensing and coupling agent, particularly in fields requiring high fidelity, such as the synthesis of oligonucleotides, where it facilitates the formation of crucial internucleotide bonds.[1][4][5] Its applications extend broadly across the pharmaceutical and agrochemical industries, where it is used to create sulfonamides and sulfonate esters, key intermediates in the development of new therapeutic agents and crop protection technologies.[2][3][6] This guide provides a comprehensive examination of the synthesis of TPSCl, focusing on the underlying chemical principles, a field-proven experimental protocol, and the critical safety considerations necessary for its successful and safe preparation.

Core Synthesis Methodology: Electrophilic Chlorosulfonation of 1,3,5-Triisopropylbenzene

The industrial and laboratory-scale synthesis of TPSCl is achieved through the electrophilic aromatic substitution reaction between 1,3,5-triisopropylbenzene and chlorosulfonic acid.[1][3] The reaction proceeds in two conceptual stages: an initial sulfonation of the aromatic ring to form a 2,4,6-triisopropylbenzenesulfonic acid intermediate, which is then converted to the target sulfonyl chloride.[7]

The attacking electrophile in this reaction is not trivial. At the controlled, low temperatures used for this synthesis, chlorosulfonic acid is understood to generate the highly reactive electrophile, chlorosulfonium ion (SO₂Cl⁺), through auto-protolysis.[8] This electrophile then attacks the electron-rich aromatic ring of 1,3,5-triisopropylbenzene. The bulky isopropyl groups are strong activating groups and ortho-, para-directors; their symmetric arrangement ensures that substitution occurs cleanly at the unsubstituted position, leading to the desired 2,4,6-substituted product with high regioselectivity.

Controlling the reaction temperature is paramount. The reaction is highly exothermic, and excessive heat can lead to the formation of undesired isomers and sulfoxide by-products, which complicates purification and reduces the overall yield and quality of the final product.[7]

Visualizing the Synthesis Workflow

The following diagram outlines the critical stages of the TPSCl synthesis process, from initial reaction setup to the final isolation of the purified product.

Caption: Workflow for the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of TPSCl, validated through common literature procedures.[9] It is imperative that this procedure is conducted within a certified chemical fume hood due to the hazardous nature of the reagents.

Reagents and Equipment:

-

1,3,5-Triisopropylbenzene (C₁₅H₂₄)

-

Chlorosulfonic acid (ClSO₃H)

-

Chloroform (CHCl₃), anhydrous

-

Pentane

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (1 L) with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-triisopropylbenzene (e.g., 100 mL) in anhydrous chloroform (500 mL).

-

Cooling: Place the flask in a large ice-water bath and stir the solution until the internal temperature equilibrates to 0-5°C.

-

Chlorosulfonic Acid Addition: Fill a dropping funnel with chlorosulfonic acid (e.g., 120 mL). Add the chlorosulfonic acid dropwise to the stirred chloroform solution over a period of approximately 15-20 minutes. Causality Note: Slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and prevent temperature spikes that could lead to side product formation.[7] Maintain the internal reaction temperature below 5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to continue stirring at 0-5°C for an additional 30 minutes. Subsequently, remove the ice bath and let the reaction warm to room temperature, continuing to stir for another 45 minutes to ensure the reaction goes to completion.[9]

-

Quenching: In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice. With extreme caution , slowly pour the reaction mixture into the crushed ice while stirring vigorously. Safety Note: This step must be done slowly and in a fume hood, as the unreacted chlorosulfonic acid will react violently with water, releasing HCl and H₂SO₄ fumes.[10]

-

Extraction: Transfer the quenched mixture to a large separatory funnel. Add an additional portion of chloroform (e.g., 500 mL) to extract the product. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the lower organic (chloroform) layer.

-

Drying: Dry the collected organic layer over anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the residual water has been absorbed.

-

Solvent Removal: Filter the dried solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator at a low temperature (≤ 30°C) to remove the chloroform. The result will be a crude white residue.[9]

-

Purification by Recrystallization: Dissolve the crude white residue in a minimal amount of hot pentane. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or freezer (-20°C) to induce crystallization.

-

Isolation and Drying: Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold pentane to remove any remaining soluble impurities. Dry the purified product under vacuum. A typical yield for this process is around 86%.[9]

Data Summary: Key Parameters and Expected Outcome

| Parameter | Value / Description | Rationale / Causality |

| Starting Material | 1,3,5-Triisopropylbenzene | Symmetrical, activated aromatic ring ensures high regioselectivity. |

| Reagent | Chlorosulfonic Acid | Provides the SO₂Cl⁺ electrophile for the substitution reaction.[8] |

| Solvent | Chloroform, anhydrous | Inert solvent for the reaction; anhydrous conditions are critical. |

| Reaction Temperature | 0-5°C during addition | Controls the highly exothermic reaction and minimizes side products.[7] |

| Purification Method | Recrystallization from Pentane | Effectively separates the crystalline product from impurities.[9] |

| Final Product Form | White to slightly beige crystalline solid | Characteristic appearance of pure TPSCl.[3] |

| Melting Point | 92-94 °C | A key indicator of product purity.[3][4] |

| Expected Yield | ~86% | Represents an efficient conversion and purification process.[9] |

Critical Safety and Handling Protocols

The synthesis of TPSCl involves the use of chlorosulfonic acid, a substance that demands the utmost respect and stringent safety protocols. It is a highly corrosive strong acid and a powerful desiccant that reacts violently with water.[10][11]

-

Personal Protective Equipment (PPE): All handling of chlorosulfonic acid must be performed with appropriate PPE. This includes, at a minimum:

-

Ventilation: All operations must be conducted within a properly functioning chemical fume hood to prevent inhalation of the highly irritating and corrosive vapors, which can cause delayed lung damage.[10][11]

-

Handling and Storage: Store chlorosulfonic acid in a dry, cool, well-ventilated area away from combustible materials, nitrates, and water.[10][12] Never add water to chlorosulfonic acid; when quenching, always add the acid slowly to ice/water.[11]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material like dry sand or vermiculite for cleanup. DO NOT use water or combustible absorbents like sawdust .[12][13] Neutralize the spill cautiously with an alkaline material like soda ash.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][14]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

By adhering to these guidelines, the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride can be performed efficiently and, most importantly, safely.

References

-

Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). Available at: [Link]

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. Available at: [Link]

-

Chlorosulfonic acid - Atul Ltd. Available at: [Link]

-

Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. Available at: [Link]

-

CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

-

2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd. Available at: [Link]

- US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents.

-

1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem. Available at: [Link]

-

What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: [Link]

-

1,3,5-Triisopropyl Benzene | SARA Research & Development Centre. Available at: [Link]

Sources

- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 [sigmaaldrich.com]

- 5. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Page loading... [guidechem.com]

- 10. macro.lsu.edu [macro.lsu.edu]

- 11. atul.co.in [atul.co.in]

- 12. echemi.com [echemi.com]

- 13. nj.gov [nj.gov]

- 14. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Core Mechanisms of Action of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)

Abstract

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is a sterically hindered sulfonyl chloride that has emerged as a cornerstone reagent in modern organic synthesis. Its bulky triisopropylphenyl group confers remarkable selectivity and minimizes undesirable side reactions, making it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive exploration of the core mechanisms of action of TPS-Cl, focusing on its pivotal roles as a coupling agent in oligonucleotide synthesis, a catalyst in esterification reactions, and a protecting group for amines. Through detailed mechanistic elucidations, step-by-step experimental protocols, and an analysis of reaction kinetics and potential pitfalls, this document serves as an in-depth technical resource for scientists seeking to leverage the unique reactivity of TPS-Cl in their synthetic endeavors.

Introduction: The Molecular Architecture and Strategic Advantage of TPS-Cl

At its core, 2,4,6-triisopropylbenzenesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a benzene ring bearing three bulky isopropyl groups at the 2, 4, and 6 positions.[1] This specific substitution pattern is not arbitrary; it is the very source of TPS-Cl's synthetic utility. The steric hindrance imposed by the ortho-isopropyl groups modulates the reactivity of the sulfonyl chloride, preventing non-specific reactions and directing its electrophilic character toward specific, desired transformations.[2] This guide will dissect the nuanced mechanisms through which this molecular architecture drives its efficacy in three key applications.

Mechanism of Action I: Coupling Agent in Oligonucleotide Synthesis

The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a foundational technology in molecular biology and therapeutics.[3] TPS-Cl plays a critical role as a condensing agent in the phosphotriester approach to forming the internucleotide phosphodiester linkage.[3][4]

The Phosphotriester Approach: A Conceptual Overview

The phosphotriester method involves the formation of a phosphodiester bond between the 5'-hydroxyl group of one nucleoside and the 3'-phosphate group of another. To prevent unwanted side reactions, the phosphate group is protected, typically with a group like a 2-cyanoethyl group, creating a phosphotriester intermediate.

The Role of TPS-Cl: Activation of the Phosphate Moiety

The central challenge in forming the phosphodiester bond is the poor leaving group nature of the hydroxyl group on the phosphate. TPS-Cl overcomes this by activating the phosphate group, transforming it into a highly reactive phosphorylating agent.[4] The mechanism proceeds through several key steps:

-

Formation of a Mixed Anhydride: The reaction is typically carried out in the presence of a nucleophilic catalyst, such as pyridine. Pyridine initially attacks the electrophilic sulfur atom of TPS-Cl, displacing the chloride ion to form a highly reactive triisopropylbenzenesulfonylpyridinium salt. The phosphate group of the nucleoside then attacks this activated species, forming a mixed sulfonic-phosphoric anhydride. This intermediate is highly activated towards nucleophilic attack.

-

Nucleophilic Attack by the 5'-Hydroxyl Group: The 5'-hydroxyl group of the second nucleoside, acting as a nucleophile, attacks the phosphorus center of the mixed anhydride.

-

Formation of the Phosphotriester Linkage: The triisopropylbenzenesulfonate anion is displaced as a good leaving group, resulting in the formation of the desired phosphotriester bond linking the two nucleosides.

Mechanistic Diagram: TPS-Cl in Phosphotriester Synthesis

Caption: TPS-Cl mediated phosphotriester bond formation in oligonucleotide synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The phosphotriester method is often implemented on a solid support, allowing for the sequential addition of nucleotides in an automated fashion.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

-

Protected nucleoside phosphoramidites

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solution (e.g., acetic anhydride and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-supported nucleoside is removed by treatment with the deblocking solution.

-

Coupling: The next protected nucleoside phosphoramidite (1.5-10 equivalents) and TPS-Cl (3-5 equivalents) are dissolved in anhydrous acetonitrile/pyridine and added to the solid support. The reaction is allowed to proceed for 2-5 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion sequences.

-

Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester using the oxidizing solution.

-

Wash: The solid support is thoroughly washed with acetonitrile between each step.

-

Repeat: Steps 1-5 are repeated for each subsequent nucleotide addition.

-

Cleavage and Deprotection: After the final coupling, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium hydroxide.

Quantitative Data and Side Reactions

| Parameter | Typical Value/Observation | Reference |

| Coupling Efficiency | >98% per step | [5] |

| Reaction Time | 2-5 minutes per coupling | [3] |

| Key Side Reaction | Sulfonylation of the 5'-hydroxyl group | [6] |

| Mitigation | Use of sterically hindered TPS-Cl | [6] |

The primary side reaction of concern is the direct sulfonylation of the 5'-hydroxyl group of the incoming nucleoside by TPS-Cl.[6] The bulky triisopropyl groups on TPS-Cl significantly suppress this side reaction compared to less hindered sulfonyl chlorides, leading to higher yields of the desired oligonucleotide.[6]

Mechanism of Action II: Esterification of Carboxylic Acids

TPS-Cl can also serve as an efficient activating agent for the esterification of carboxylic acids with alcohols. This is particularly useful for sterically hindered substrates where traditional Fischer esterification may be sluggish.

Activation of the Carboxylic Acid

Similar to its role in oligonucleotide synthesis, TPS-Cl activates the carboxylic acid by converting the hydroxyl group into a better leaving group.

-

Formation of a Mixed Anhydride: In the presence of a base like pyridine, TPS-Cl reacts with the carboxylate anion to form a mixed carboxylic-sulfonic anhydride. This intermediate is highly electrophilic at the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The alcohol attacks the activated carbonyl carbon of the mixed anhydride.

-

Ester Formation: The triisopropylbenzenesulfonate anion is eliminated, yielding the desired ester.

Mechanistic Diagram: TPS-Cl Catalyzed Esterification

Sources

- 1. mdpi.com [mdpi.com]

- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

Chemical Identity and Structure

2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPSCl, is a sterically hindered aromatic sulfonyl chloride. Its chemical structure is characterized by a benzene ring substituted with a sulfonyl chloride group and three bulky isopropyl groups at the 2, 4, and 6 positions. This unique arrangement of bulky substituents is central to its reactivity and selectivity in a variety of chemical transformations.

Molecular Formula: C₁₅H₂₃ClO₂S[1][2]

Structure:

Caption: Workflow of Solid-Phase Oligonucleotide Synthesis.

Application in Peptide Synthesis: Sulfonamide Formation

TPSCl is a valuable reagent for the formation of sulfonamides, which are important structural motifs in many pharmaceutical compounds. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of TPSCl, with the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct. [3]

Use as a Dehydrating Agent

TPSCl can also function as a dehydrating agent, facilitating reactions such as the esterification of carboxylic acids. In this application, TPSCl reacts with the carboxylic acid to form a mixed anhydride, which is a highly activated intermediate. This intermediate is then readily attacked by an alcohol to form the corresponding ester.

Section 4: Experimental Protocols and Best Practices

Safe Handling and Personal Protective Equipment (PPE)

TPSCl is a corrosive solid and is moisture-sensitive. [2]Therefore, appropriate safety precautions must be taken during its handling.

-

Engineering Controls: Always handle TPSCl in a well-ventilated fume hood. [2]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory. [2] * Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. [2] * Skin and Body Protection: A lab coat and closed-toe shoes are required. An apron may be necessary for larger quantities. [4]* Handling: Avoid inhalation of dust. Do not allow contact with skin, eyes, or clothing. Keep away from moisture. In case of a spill, cover with a dry, inert material such as sand or soda ash and collect for disposal. Do not use water to clean up spills. [5]* Disposal: Dispose of TPSCl and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [6]

-

Protocol: Activation of Carboxylic Acids for Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using TPSCl as the activating agent.

Materials:

-

Carboxylic acid

-

Alcohol

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

Pyridine or Triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the alcohol (1.0-1.2 equivalents).

-

Dissolve the reactants in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., pyridine, 2.0-3.0 equivalents) to the stirred solution.

-

In a separate flask, dissolve TPSCl (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the TPSCl solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Caption: General workflow for TPSCl-mediated esterification.

Protocol: In-situ Formation of Sulfonamides

This protocol provides a general method for the synthesis of sulfonamides from a primary or secondary amine and TPSCl. [3] Materials:

-

Primary or secondary amine

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

Pyridine or Triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in anhydrous DCM or THF. [3]2. Cool the solution to 0 °C using an ice bath. [3]3. In a separate flask, dissolve TPSCl (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. [3]4. Add the TPSCl solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. [3]5. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC. [3]6. Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride. [3]7. If using a water-immiscible solvent, separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and then brine. [3]9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [3]10. Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization. [3]

Section 5: Conclusion: The Enduring Utility of TPSCl

2,4,6-Triisopropylbenzenesulfonyl chloride remains a cornerstone reagent in modern organic synthesis, particularly for applications demanding high selectivity and efficiency. Its unique sterically hindered structure allows for precise chemical transformations in the synthesis of complex molecules, including oligonucleotides and sulfonamide-containing pharmaceuticals. A comprehensive understanding of its physical properties, mechanistic behavior, and proper handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development. The continued application of TPSCl in novel synthetic methodologies underscores its enduring importance in advancing the frontiers of chemical and pharmaceutical sciences.

References

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

TPSCl - ChemBK. Available at: [Link]

-

Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. Available at: [Link]

-

How to Handle Caustic and Corrosive Chemicals in a Laboratory - Science Equip. Available at: [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

-

Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab - Questron Technologies. Available at: [Link]

-

Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions - Bio-Synthesis. Available at: [Link]

-

Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole | Request PDF - ResearchGate. Available at: [Link]

-

Studies on the role of tetrazole in the activation of phosphoramidites - PMC - NIH. Available at: [Link]

-

Corrosives Hazard Class Standard Operating Procedure - University of Arizona. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

-

10.7 Handling Procedures for Corrosive Materials - University of Waterloo. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) for Advanced Drug Development

This guide provides an in-depth exploration of 2,4,6-Triisopropylbenzenesulfonyl Chloride, a critical reagent in modern synthetic and medicinal chemistry. Known by its acronym TPSCl and CAS number 6553-96-4 , this compound's unique structural features make it an indispensable tool for researchers and professionals in drug development.[1][2][3][4] This document will delve into its core properties, synthesis, mechanistic actions, and key applications, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of Steric Hindrance

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a sterically hindered sulfonylating agent distinguished by three bulky isopropyl groups positioned ortho and para to the sulfonyl chloride moiety on the benzene ring.[5] This substitution pattern is not a trivial structural feature; it is the very source of TPSCl's utility. The steric bulk enhances its selectivity, mitigates side reactions, and modulates its reactivity in a predictable manner, making it a preferred reagent over less hindered analogues like tosyl chloride (TsCl) or mesitylenesulfonyl chloride in complex syntheses.[2]

Primarily, TPSCl serves as a highly efficient condensing agent and coupling reagent, particularly in the synthesis of oligonucleotides and phospholipids, both of which are foundational to numerous therapeutic modalities.[2][5] Its ability to activate phosphate and carboxyl groups towards nucleophilic attack underpins its widespread application in forming internucleotide linkages and complex ester bonds.[5][6]

Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key characteristics of TPSCl are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6553-96-4 | [1][7] |

| Molecular Formula | C₁₅H₂₃ClO₂S | [1][2] |

| Molecular Weight | 302.86 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][7][8] |

| Melting Point | 92-97 °C | [1][5][8] |

| Solubility | Soluble in chloroform, ethanol, and other organic solvents. Decomposes in water. | [2][5][8] |

| Purity | Typically ≥ 97-99% | [1][7] |

Synthesis and Purification: Achieving High-Grade Reagent

The quality of TPSCl is paramount for reproducible and high-yielding synthetic outcomes. The standard synthesis involves the electrophilic substitution of 1,3,5-triisopropylbenzene with chlorosulfonic acid.[6][8][9] While conceptually straightforward, the protocol requires careful control of reaction conditions to minimize the formation of isomers and sulfone byproducts.[9]

Experimental Protocol: Laboratory-Scale Synthesis of TPSCl

This protocol outlines a common method for preparing high-purity TPSCl.

Materials:

-

1,3,5-Triisopropylbenzene

-

Chlorosulfonic acid

-

Chloroform

-

Pentane

-

Sodium sulfate (anhydrous)

-

Crushed ice

Procedure:

-

In a flask equipped with a magnetic stirrer and under anhydrous conditions, dissolve 1,3,5-triisopropylbenzene (1 equivalent) in chloroform.[6]

-

Cool the mixture to 0°C using an ice bath.[6]

-

Slowly add chlorosulfonic acid (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 15°C.[6][9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 45-60 minutes.[6][9]

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring to quench the reaction.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the solution under reduced pressure at a temperature not exceeding 30-40°C to yield a white residue.[6]

-

For purification, dissolve the crude product in a minimal amount of hot pentane, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool. The product will crystallize.[6]

-

Collect the crystals by filtration and dry under vacuum to obtain pure 2,4,6-Triisopropylbenzenesulfonyl chloride.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of TPSCl.

Mechanism of Action: The Role of the Sulfonyl Group

The efficacy of TPSCl as a coupling agent stems from its reaction with a nucleophile (typically an alcohol or a phosphate group) to form a highly reactive sulfonate intermediate. This intermediate is an excellent leaving group, facilitating a subsequent SN2 reaction with a second nucleophile.

The mechanism involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to generate sulfonate esters or amides.[2][5] The bulky isopropyl groups play a crucial role by sterically shielding the sulfur atom, which prevents unwanted side reactions and directs the reaction toward the desired product.

Generalized Coupling Mechanism

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 2 4 6-Triisopropylbenzene Sulfonyl Chloride | SARA Research & Development Centre [sararesearch.com]

- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride [oakwoodchemical.com]

- 5. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)

Introduction: The Critical Role of Solubility in the Application of 2,4,6-Triisopropylbenzenesulfonyl Chloride

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is a sterically hindered arylsulfonyl chloride that has become an indispensable reagent in modern organic synthesis. Its bulky triisopropylphenyl group confers remarkable selectivity, making it a reagent of choice for the activation of phosphodiester linkages in oligonucleotide synthesis and as a powerful condensing agent in the preparation of esters and amides, particularly in the synthesis of complex molecules like glycerophospholipids.[1][2][3] The efficacy of TPS-Cl in these applications is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to ensure optimal reaction conditions, maximize yields, and maintain the integrity of the synthetic process.

This technical guide provides a comprehensive overview of the solubility of TPS-Cl, presenting both qualitative and quantitative data in a range of common laboratory solvents. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of solubility, underpinned by a discussion of the key chemical principles governing the dissolution of this versatile reagent.

Physicochemical Properties of 2,4,6-Triisopropylbenzenesulfonyl Chloride

A foundational understanding of the physical and chemical properties of TPS-Cl is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃ClO₂S | [3][4] |

| Molecular Weight | 302.86 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 92-97 °C | [3] |

| Water Solubility | Decomposes | [2] |

The solid, crystalline nature of TPS-Cl at room temperature necessitates its dissolution for use in solution-phase synthesis. Its high melting point is indicative of a stable crystal lattice, which requires a solvent capable of overcoming these lattice forces to achieve dissolution. The most critical chemical property influencing its handling and solubility is its reactivity with water and other protic solvents, leading to decomposition.[2][5] This reactivity underscores the importance of using anhydrous solvents and inert atmospheric conditions during its use.

Solubility Profile of 2,4,6-Triisopropylbenzenesulfonyl Chloride

The solubility of TPS-Cl is a function of the interplay between its molecular structure and the properties of the solvent. The large, nonpolar triisopropylbenzene moiety dominates its structure, suggesting good solubility in nonpolar to moderately polar aprotic solvents. The polar sulfonyl chloride group (-SO₂Cl) provides a site for dipole-dipole interactions, allowing for solubility in more polar aprotic solvents.

The following table summarizes the known and estimated solubility of TPS-Cl in a variety of common organic solvents at ambient temperature (approximately 20-25 °C).

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Citation(s) |

| Chloroform (CHCl₃) | Halogenated | Soluble | > 10 (Estimated) | [3] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Highly Soluble | > 20 (Estimated) | |

| Pyridine | Aprotic, Basic | Highly Soluble | > 20 (Estimated) | |